

# Next-Generation Hsd17B13 Inhibitors Demonstrate Enhanced Potency Over First-in-Class Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Hsd17B13-IN-62**

Cat. No.: **B12365749**

[Get Quote](#)

A new wave of highly potent and selective inhibitors targeting 17 $\beta$ -hydroxysteroid dehydrogenase 13 (Hsd17B13) is emerging, showing significant improvements in potency over the first-generation inhibitor, BI-3231. While specific data for **Hsd17B13-IN-62** is not publicly available, recently disclosed compounds exhibit nanomolar to sub-nanomolar inhibitory activity, paving the way for potential new therapeutics for chronic liver diseases.

Subsequent to the development of the first potent and selective Hsd17B13 inhibitor, BI-3231, a new generation of inhibitors has been developed, with at least one, referred to as "compound 32," demonstrating superior potency in preclinical studies. These advancements underscore the ongoing efforts to modulate the activity of Hsd17B13, a genetically validated target for nonalcoholic steatohepatitis (NASH) and other liver disorders.

## Comparative Potency of Hsd17B13 Inhibitors

Recent research has unveiled "compound 32," which exhibits a half-maximal inhibitory concentration (IC50) of 2.5 nM.<sup>[1]</sup> In comparison, the first-generation inhibitor BI-3231 has a reported IC50 of less than 1 nM in a biochemical assay and 12 nM in a cellular assay, with a Ki of  $0.7 \pm 0.2$  nM. While BI-3231 is a highly potent inhibitor, "compound 32" appears to have comparable or even slightly improved potency in a direct comparison of IC50 values.<sup>[2]</sup>

| Compound    | Type                       | IC50<br>(Biochemical<br>Assay)                       | IC50<br>(Cellular<br>Assay) | Ki           | Reference |
|-------------|----------------------------|------------------------------------------------------|-----------------------------|--------------|-----------|
| Compound 32 | Next-Generation Inhibitor  | 2.5 nM                                               | Not Reported                | Not Reported | [1]       |
| BI-3231     | First-Generation Inhibitor | < 1 nM                                               | 12 nM                       | 0.7 ± 0.2 nM | [2]       |
| INI-678     | Small Molecule Inhibitor   | Potent and Selective (Specific values not disclosed) | Not Reported                | Not Reported | [3]       |
| EP-036332   | Small Molecule Inhibitor   | Potent and Selective (Specific values not disclosed) | Not Reported                | Not Reported |           |

## Experimental Protocols

The potency of these inhibitors was determined using highly specific and sensitive assays. The following outlines the general methodologies employed:

## Biochemical IC50 Determination for Hsd17B13 Inhibitors

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13.

- Enzyme and Substrate Preparation: Purified recombinant human Hsd17B13 enzyme is prepared. A known substrate of Hsd17B13, such as estradiol or leukotriene B4, and the cofactor NAD<sup>+</sup> are prepared in an appropriate assay buffer.

- Compound Incubation: The test compounds (e.g., BI-3231, compound 32) are serially diluted and incubated with the Hsd17B13 enzyme.
- Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrate and NAD<sup>+</sup>. The reaction progress is monitored by detecting the formation of the product or the conversion of NAD<sup>+</sup> to NADH. This can be achieved through various methods, such as mass spectrometry to directly measure the product, or a coupled-enzyme luminescence assay to detect NADH.
- IC<sub>50</sub> Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC<sub>50</sub>) is calculated by fitting the dose-response data to a suitable pharmacological model.



[Click to download full resolution via product page](#)

#### Biochemical IC50 Assay Workflow

## Hsd17B13 Signaling and Therapeutic Rationale

Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis. This protective effect has made Hsd17B13 an attractive therapeutic target.

The enzyme is involved in lipid and retinol metabolism. Its expression is regulated by key transcription factors involved in lipid homeostasis, such as Liver X receptor  $\alpha$  (LXR $\alpha$ ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). By inhibiting Hsd17B13, it is hypothesized that the detrimental effects of its enzymatic activity in the context of liver disease can be mitigated.



[Click to download full resolution via product page](#)

### Hsd17B13 Signaling Pathway

In conclusion, while information on **Hsd17B13-IN-62** remains elusive, the field of Hsd17B13 inhibition is rapidly advancing. Newer compounds like "compound 32" are demonstrating enhanced potency compared to the first-generation inhibitor BI-3231, highlighting the potential for developing highly effective therapeutics for the treatment of chronic liver diseases. Further clinical evaluation of these next-generation inhibitors is eagerly awaited by the research and medical communities.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- To cite this document: BenchChem. [Next-Generation Hsd17B13 Inhibitors Demonstrate Enhanced Potency Over First-in-Class Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12365749#is-hsd17b13-in-62-more-potent-than-previous-generation-inhibitors>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)